AkaLumine hydrochloride is a synthetic compound that belongs to the class of pharmaceutical agents. It has garnered attention for its potential applications in various scientific and medical fields, particularly in the treatment of certain conditions due to its pharmacological properties. The compound is characterized by its unique chemical structure and mechanism of action, which contribute to its efficacy in therapeutic applications.
AkaLumine hydrochloride is synthesized in laboratory settings, primarily through organic chemistry methods. Its development is often associated with research institutions and pharmaceutical companies focused on creating novel therapeutic agents.
AkaLumine hydrochloride can be classified as:
The synthesis of AkaLumine hydrochloride typically involves several key steps:
The technical details of the synthesis may involve:
AkaLumine hydrochloride has a distinct molecular structure that can be represented by its molecular formula and structural formula. The structure typically features:
Key data regarding its molecular structure includes:
AkaLumine hydrochloride can participate in various chemical reactions, including:
The technical details of these reactions involve:
The mechanism of action of AkaLumine hydrochloride involves interaction with specific biological targets:
Data supporting its mechanism includes:
Key physical properties include:
Chemical properties encompass:
Analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize these properties further.
AkaLumine hydrochloride has potential applications in various fields, including:
AkaLumine hydrochloride emerged from systematic efforts to overcome the limitations of native D-luciferin, which emits green-yellow light (peak emission: 562 nm) with poor tissue penetration due to high absorption by hemoglobin and melanin [2] [5]. The core innovation entailed structural modification of the D-luciferin scaffold, replacing its conventional thiazoline moiety with a benzothiazole ring. This redesign shifted the electronic transitions toward longer wavelengths, achieving near-infrared (NIR) emission (λₘₐₓ = 677 nm) [5] [9]. Initial iterations of AkaLumine suffered from poor water solubility (<2 mM), limiting in vivo utility. To address this, a hydrochloride salt form (AkaLumine hydrochloride) was synthesized, significantly enhancing solubility to >40 mM while maintaining NIR emission properties [5] [6]. The synthetic route involved:
Table 1: Key Physicochemical Properties of AkaLumine Hydrochloride
Property | Value | Significance | |
---|---|---|---|
Emission Wavelength (λₘₐₓ) | 677 nm | Near-infrared emission for deep-tissue penetration | |
Water Solubility | >40 mM | Enables homogeneous distribution in vivo | |
Michaelis Constant (Kₘ) | 2.06 μM (firefly luciferase) | Higher enzyme affinity than D-luciferin (Kₘ = 107 μM) | [6] |
The low catalytic efficiency of native firefly luciferase with AkaLumine hydrochloride necessitated parallel engineering of a dedicated luciferase. Using directed evolution, researchers mutated Photinus pyralis luciferase to create "Akaluciferase" (Akaluc), optimized explicitly for AkaLumine hydrochloride [1] [5] [8]. Critical steps included:
Table 2: Akaluc Mutations and Functional Improvements
Mutation | Location | Impact on Catalytic Function | |
---|---|---|---|
S286N | Substrate-binding site | Increases cavity size for benzothiazole accommodation | |
G462A | ATP-binding domain | Stabilizes ATP coordination, boosting kcₐₜ by 15-fold | |
R218Q | Solvent interface | Reduces substrate dissociation rate | [1] [8] |
AkaLumine hydrochloride outperforms both classical D-luciferin and the synthetic analogue CycLuc1 in three domains: emission wavelength, tissue penetration, and biodistribution.
Emission Wavelength and Signal Attenuation
Biodistribution and Cellular UptakeAkaLumine hydrochloride exhibits superior membrane permeability due to moderate lipophilicity (LogP ≈ 1.8), enabling rapid cellular uptake without transporter mediation. In contrast, CycLuc1 (LogP ≈ 2.6) requires detergent treatment to achieve maximal cell permeability, while D-luciferin (LogP ≈ 0.9) shows slow, passive diffusion [5] [7]. This property allows AkaLumine hydrochloride to reach maximal signal intensity at low concentrations (2.5 μM) in cultured cells, whereas D-luciferin and CycLuc1 require >250 μM [5].
Brain Imaging EfficacyThe blood-brain barrier (BBB) restricts D-luciferin uptake due to efflux transporters like Bcrp and low intrinsic permeability. AkaLumine hydrochloride bypasses this limitation:
Table 3: Performance Comparison of Luciferin Substrates
Parameter | D-Luciferin | CycLuc1 | AkaLumine Hydrochloride | |
---|---|---|---|---|
Peak Emission (nm) | 562 | 604 | 677 | |
Tissue Penetration Depth | Low (1×) | Moderate (1.5×) | High (8.3× vs. D-luciferin) | [5] |
Kₘ (μM) | 107 | 1.06 | 2.06 | [6] |
Brain Signal Intensity | Low | Moderate | 40-fold > D-luciferin | [5] [9] |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: